BMS-363131

Description

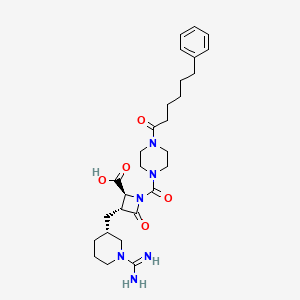

Structure

2D Structure

3D Structure

Properties

CAS No. |

384829-65-6 |

|---|---|

Molecular Formula |

C28H40N6O5 |

Molecular Weight |

540.7 g/mol |

IUPAC Name |

(2S,3R)-3-[[(3R)-1-carbamimidoylpiperidin-3-yl]methyl]-4-oxo-1-[4-(6-phenylhexanoyl)piperazine-1-carbonyl]azetidine-2-carboxylic acid |

InChI |

InChI=1S/C28H40N6O5/c29-27(30)33-13-7-11-21(19-33)18-22-24(26(37)38)34(25(22)36)28(39)32-16-14-31(15-17-32)23(35)12-6-2-5-10-20-8-3-1-4-9-20/h1,3-4,8-9,21-22,24H,2,5-7,10-19H2,(H3,29,30)(H,37,38)/t21-,22-,24+/m1/s1 |

InChI Key |

FHCQLMSOTXBNCN-AKFKNWHVSA-N |

Isomeric SMILES |

C1C[C@@H](CN(C1)C(=N)N)C[C@@H]2[C@H](N(C2=O)C(=O)N3CCN(CC3)C(=O)CCCCCC4=CC=CC=C4)C(=O)O |

Canonical SMILES |

C1CC(CN(C1)C(=N)N)CC2C(N(C2=O)C(=O)N3CCN(CC3)C(=O)CCCCCC4=CC=CC=C4)C(=O)O |

Appearance |

Solid powder |

Purity |

>97% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BMS-363131; BMS 363131; BMS363131. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMS-363131

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-363131 is a potent and highly selective inhibitor of human β-tryptase, a serine protease predominantly expressed in mast cells. Tryptase is a key mediator in the pathophysiology of allergic and inflammatory diseases, most notably asthma. This technical guide delineates the mechanism of action of this compound, detailing its molecular interactions, its impact on cellular signaling pathways, and its effects in preclinical models. The information is presented to support further research and drug development efforts targeting mast cell-mediated conditions.

Core Mechanism of Action: Potent and Selective Tryptase Inhibition

This compound is an azetidinone-based, mechanism-based inhibitor that demonstrates sub-nanomolar potency against human tryptase. Its high selectivity is a key characteristic, allowing for targeted inhibition with minimal off-target effects on other serine proteases.

Molecular Interaction with β-Tryptase

The selectivity of this compound for tryptase over other serine proteases, such as trypsin, is attributed to its unique binding mode. The molecule's design, featuring a guanidine group at the C-3 side chain of the azetidinone scaffold, facilitates a strong interaction with the distinctive S4+ pocket of β-tryptase[1]. This pocket is not present in trypsin, providing a structural basis for the observed selectivity[2]. The extended substituent appended to the piperazine at the N1 position targets a unique distal prime hydrophobic pocket (S4'), further enhancing its specificity[2].

Quantitative Inhibition Data

The inhibitory potency and selectivity of this compound have been quantified in biochemical assays.

| Parameter | Value | Selectivity vs. Trypsin | Other Serine Proteases | Reference |

| IC50 | < 2 nM | > 1,500-fold | High selectivity | [3] |

| Ki | < 1.7 nM | High selectivity | High selectivity against thrombin, Factor Xa, and Plasmin | [2] |

Impact on Signaling Pathways

Tryptase, upon its release from activated mast cells, exerts its biological effects primarily through the activation of Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor. By inhibiting tryptase, this compound effectively blocks this downstream signaling cascade.

Inhibition of PAR-2 Signaling

The inhibition of tryptase by this compound prevents the proteolytic cleavage and subsequent activation of PAR-2. This blockade abrogates the initiation of intracellular signaling cascades that are responsible for the pro-inflammatory effects of tryptase.

Experimental Protocols

The following sections describe the general methodologies employed to characterize the activity of tryptase inhibitors like this compound.

In Vitro Tryptase Inhibition Assay

This assay quantifies the inhibitory potency of a compound against purified human tryptase.

Objective: To determine the IC50 value of this compound against human β-tryptase.

Materials:

-

Purified human β-tryptase

-

This compound

-

Chromogenic or fluorogenic tryptase substrate (e.g., N-tert-butoxycarbonyl-Gln-Ala-Arg-AMC)

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add a fixed concentration of human β-tryptase to each well.

-

Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the tryptase substrate to each well.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mast Cell Degranulation Assay

This cellular assay assesses the ability of a compound to inhibit the release of tryptase and other mediators from activated mast cells.

Objective: To evaluate the effect of this compound on mast cell degranulation.

Materials:

-

Mast cell line (e.g., HMC-1) or primary human mast cells

-

This compound

-

Mast cell activating agent (e.g., compound 48/80, anti-IgE)

-

Buffer (e.g., Tyrode's buffer)

-

Reagents for measuring a degranulation marker (e.g., β-hexosaminidase assay kit)

-

96-well cell culture plate

-

Centrifuge

-

Microplate reader

Procedure:

-

Culture mast cells in a 96-well plate.

-

Pre-incubate the cells with various concentrations of this compound for a specified time.

-

Induce degranulation by adding a mast cell activating agent.

-

Incubate for a short period (e.g., 30 minutes) at 37°C.

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant.

-

Measure the amount of the degranulation marker (e.g., β-hexosaminidase activity) in the supernatant using a suitable assay.

-

Calculate the percentage of inhibition of degranulation for each concentration of this compound.

Preclinical In Vivo Efficacy

Preclinical studies have demonstrated the efficacy of this compound in animal models of allergic inflammation. Notably, the compound was shown to be effective in a guinea pig model of asthma, a standard model for evaluating potential anti-asthmatic drugs[2]. While specific quantitative data from these studies are not publicly available, the findings supported the therapeutic potential of tryptase inhibition in asthma.

Conclusion

This compound is a potent and highly selective inhibitor of human β-tryptase. Its mechanism of action is centered on the direct inhibition of tryptase activity, thereby preventing the activation of the PAR-2 signaling pathway and subsequent pro-inflammatory responses. The data summarized in this guide underscore the potential of this compound as a targeted therapeutic for mast cell-driven diseases such as asthma. Further research focusing on its clinical efficacy and safety is warranted.

References

BMS-363131: A Technical Overview of a Potent Tryptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-363131 is a potent and selective inhibitor of human β-tryptase, a serine protease predominantly found in the secretory granules of mast cells.[1] Tryptase is a key mediator in allergic and inflammatory responses, making it a significant therapeutic target for conditions such as asthma and allergic rhinitis. This compound has been identified as a promising preclinical candidate due to its high inhibitory activity and selectivity. This document provides a comprehensive technical overview of this compound, summarizing its biochemical properties, mechanism of action, and the experimental methodologies used for its characterization.

Core Compound Data

| Property | Value | Reference |

| Compound Name | This compound | [1] |

| Target | Human β-Tryptase | [1] |

| Potency (IC50) | < 1.7 nM | [1] |

| Chemical Scaffold | Azetidinone with a C-3 side chain guanidine group | [1] |

| Selectivity | High selectivity for tryptase over other serine proteases, including trypsin. | [1] |

Mechanism of Action

This compound functions as a competitive inhibitor of human β-tryptase. Its chemical structure, featuring an azetidinone scaffold and a guanidine group at the C-3 side chain, is designed to bind with high affinity to the S1 pocket of the tryptase active site.[1] This binding event blocks the catalytic activity of tryptase, preventing it from cleaving its downstream substrates.

Signaling Pathway

Tryptase exerts its pro-inflammatory effects through the activation of Protease-Activated Receptor-2 (PAR-2), a G-protein coupled receptor. Inhibition of tryptase by this compound is expected to disrupt this signaling cascade.

Caption: Tryptase Signaling Pathway and Inhibition by this compound.

Experimental Protocols

While specific, detailed experimental protocols for the characterization of this compound are not publicly available, a general methodology for assessing tryptase inhibition can be outlined based on standard biochemical assays.

In Vitro Tryptase Inhibition Assay

This protocol describes a typical fluorescence-based assay to determine the inhibitory potency (IC50) of a compound against human β-tryptase.

Materials:

-

Human β-Tryptase (recombinant)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20)

-

Fluorogenic tryptase substrate (e.g., Boc-Phe-Ser-Arg-AMC)

-

This compound (or other test compounds) dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

-

Enzyme Preparation: Dilute human β-tryptase in assay buffer to a final concentration that yields a linear reaction rate.

-

Assay Reaction:

-

Add 5 µL of the diluted compound solution to the wells of a 384-well plate.

-

Add 10 µL of the diluted enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

-

Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to each well.

-

-

Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity (e.g., Excitation: 380 nm, Emission: 460 nm) at regular intervals (e.g., every 60 seconds) for 15-30 minutes using a fluorescence plate reader.

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Caption: Experimental Workflow for Tryptase Inhibition Assay.

Pharmacokinetics and Clinical Development

As of the latest available information, detailed pharmacokinetic profiles and clinical trial data for this compound are not publicly disclosed. The development status of this compound remains proprietary to Bristol Myers Squibb.

Conclusion

This compound is a potent and selective inhibitor of human β-tryptase with potential therapeutic applications in mast cell-driven inflammatory diseases. Its azetidinone-based chemical structure provides a strong foundation for its high-affinity binding to the tryptase active site. While detailed preclinical and clinical data are not in the public domain, the available information highlights this compound as a significant tool for researchers investigating the role of tryptase in health and disease. Further disclosure of data from Bristol Myers Squibb will be necessary to fully elucidate the therapeutic potential of this compound.

References

BMS-363131: A Potent Tryptase Inhibitor with Unexplored Potential in Asthma and Allergy

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-363131 is a potent and highly selective inhibitor of human β-tryptase, a serine protease released from mast cells that is strongly implicated in the pathophysiology of asthma and allergic diseases. Despite its promising pharmacological profile as a tryptase inhibitor, detailed preclinical and clinical data for this compound in the context of asthma and allergy research are not extensively available in the public domain. This technical guide synthesizes the known information about this compound and contextualizes its potential therapeutic relevance by examining the role of tryptase in allergic inflammation and the broader landscape of tryptase inhibitor development.

Core Compound Details

| Property | Value | Source |

| Compound Name | This compound | N/A |

| Mechanism of Action | Potent and selective inhibitor of human β-tryptase | [1][2] |

| CAS Number | 384829-65-6 | [1] |

| Chemical Formula | C₂₈H₄₀N₆O₅ | [1][3] |

| Molecular Weight | 540.66 g/mol | [1][3] |

| IC₅₀ | < 1.7 nM | [1] |

The Role of Tryptase in Asthma and Allergy

Mast cell degranulation is a central event in the allergic inflammatory cascade. Upon activation, mast cells release a host of pre-formed and newly synthesized mediators, including histamine, leukotrienes, prostaglandins, and proteases. Tryptase is the most abundant protein in mast cell granules and its release into the airways is associated with the hallmark features of asthma, including bronchoconstriction, airway hyperresponsiveness, and inflammation.

The signaling pathway initiated by allergen exposure leading to tryptase release and subsequent inflammatory effects is a critical area of study.

Caption: Allergen-induced mast cell activation and tryptase release pathway.

Mechanism of Action of this compound

This compound is characterized as a potent and selective inhibitor of tryptase. Its selectivity is a key feature, as off-target inhibition of other serine proteases could lead to undesirable side effects. The high potency, indicated by an IC₅₀ value of less than 1.7 nM, suggests that it can achieve significant inhibition at low concentrations. The chemical structure of this compound, featuring an azetidinone scaffold with a guanidine group, is designed to specifically interact with the S4+ pocket of β-tryptase, which contributes to its high binding affinity and selectivity.

Experimental Landscape and the Search for Data

A comprehensive search for preclinical and clinical data on this compound in asthma and allergy models did not yield specific experimental protocols or quantitative results. The development of tryptase inhibitors has been a focus of several pharmaceutical companies, and research on other molecules provides a framework for the types of experiments that would be necessary to evaluate the therapeutic potential of this compound.

General Experimental Workflow for Tryptase Inhibitor Evaluation

The evaluation of a novel tryptase inhibitor like this compound would typically follow a structured workflow from in vitro characterization to in vivo efficacy studies.

Caption: General experimental workflow for tryptase inhibitor evaluation.

Key Experimental Protocols (Hypothetical for this compound)

While specific protocols for this compound are not available, the following are examples of standard methodologies that would be employed:

1. In Vitro Tryptase Inhibition Assay:

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified human β-tryptase.

-

Method: A chromogenic or fluorogenic tryptase substrate would be incubated with purified human lung tryptase in the presence of varying concentrations of this compound. The rate of substrate cleavage would be measured spectrophotometrically or fluorometrically. The IC₅₀ value would be calculated by fitting the dose-response data to a suitable equation.

2. Serine Protease Selectivity Panel:

-

Objective: To assess the selectivity of this compound for tryptase over other related serine proteases (e.g., trypsin, chymotrypsin, thrombin).

-

Method: Similar to the tryptase inhibition assay, the inhibitory activity of this compound would be tested against a panel of different serine proteases using their respective specific substrates.

3. Animal Model of Allergic Asthma:

-

Objective: To evaluate the in vivo efficacy of this compound in reducing airway inflammation and hyperresponsiveness in an animal model.

-

Method: A common model involves sensitizing mice to an allergen like ovalbumin (OVA) followed by an airway challenge with the same allergen. This compound would be administered to the animals (e.g., orally or via inhalation) prior to the allergen challenge. Key endpoints would include:

-

Measurement of airway hyperresponsiveness (AHR) to a bronchoconstrictor like methacholine.

-

Analysis of bronchoalveolar lavage (BAL) fluid for inflammatory cell counts (e.g., eosinophils, neutrophils) and cytokine levels (e.g., IL-4, IL-5, IL-13).

-

Histopathological examination of lung tissue to assess inflammation and mucus production.

-

Future Directions and Conclusion

This compound represents a molecule of significant interest for the research and development of novel therapeutics for asthma and allergies. Its high potency and selectivity for tryptase position it as a valuable tool for further investigation. However, the lack of publicly available preclinical and clinical data hinders a comprehensive assessment of its therapeutic potential.

Future research efforts should focus on:

-

Publication of Preclinical Data: The dissemination of in vitro and in vivo data from studies involving this compound would be invaluable to the scientific community.

-

Clinical Investigation: If not already undertaken, clinical trials would be the definitive step to evaluate the safety and efficacy of this compound in patients with asthma and allergic disorders.

References

A Technical Guide to the Role of Spleen Tyrosine Kinase (Syk) Inhibition in Mast Cell Degranulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical effector cells in the immune system, renowned for their central role in allergic reactions and anaphylaxis.[1][2] Upon activation, they release a host of pre-formed and newly synthesized inflammatory mediators in a process known as degranulation.[3][4] This process is primarily initiated by the aggregation of the high-affinity IgE receptor, FcεRI, on the mast cell surface by multivalent antigens or allergens.[5][6][7] The intracellular signaling cascade that follows FcεRI clustering is a key target for therapeutic intervention in allergic and inflammatory diseases. A pivotal enzyme in this pathway is the Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that is essential for transmitting the activation signal from the receptor to downstream cellular machinery.[8][9][10]

This guide focuses on the inhibition of Syk as a strategy to prevent mast cell degranulation. While this document references the compound BMS-363131 , public domain literature specifically detailing its role in mast cell degranulation is scarce. Therefore, this guide will focus on the well-established mechanism of Syk inhibition, using data from other potent Syk inhibitors as representative examples to illustrate the principles, potential efficacy, and experimental evaluation of this therapeutic approach. Inhibition of Syk is a well-studied strategy for mitigating immune responses, and compounds targeting this kinase have been investigated for various autoimmune and inflammatory disorders.[10][11]

The FcεRI Signaling Pathway and the Central Role of Syk

The activation of mast cells via the FcεRI receptor is a well-orchestrated process:

-

Sensitization: Mast cells become sensitized when monomeric Immunoglobulin E (IgE) antibodies bind to their high-affinity FcεRI receptors.[1]

-

Antigen Cross-linking: Upon exposure to a specific multivalent antigen, adjacent IgE-FcεRI complexes are cross-linked.[6][12]

-

Initiation of Signaling: This clustering triggers the trans-phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of the FcεRI β and γ subunits by the Src family kinase, Lyn.[8][10]

-

Syk Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of Syk.[8][10] This recruitment leads to the phosphorylation and conformational activation of Syk itself.

-

Signal Propagation: Activated Syk phosphorylates a multitude of downstream adaptor proteins and enzymes, including PLCγ, PI3K, and Vav.[8][13][14] This leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), which are crucial events for the fusion of granular membranes with the plasma membrane, resulting in degranulation.[14]

Syk's position immediately downstream of the receptor makes it a critical control point; its inhibition effectively halts the entire downstream cascade, preventing the release of histamine, proteases, and other inflammatory mediators.[8]

Quantitative Data on Syk Inhibitors

While specific IC50 values for this compound in mast cell degranulation assays are not available in the public literature, the table below summarizes the inhibitory activity of other well-characterized Syk inhibitors against mast cell activation or related platelet functions, which also rely on Syk signaling. This data provides a benchmark for the potency expected from a therapeutic Syk inhibitor.

| Compound | Assay Type | Cell Type | IC50 / Effect |

| Fostamatinib (R406) | IgE-mediated β-hexosaminidase release | Mast Cells | Potent inhibition (originally identified as an inhibitor of FcεRI mast cell degranulation)[9] |

| Fostamatinib (R406) | Platelet adhesion to collagen | Human Platelets | 27% ± 3.8% reduction in platelet number[9] |

| Bay 61-3606 | Platelet adhesion to collagen | Human Platelets | 31% ± 2.9% reduction in platelet number[9] |

| Entospletinib | Platelet adhesion to collagen | Human Platelets | 34% ± 2.9% reduction in platelet number[9] |

| TAK-659 | Platelet adhesion to collagen | Human Platelets | 70% ± 7.5% reduction in platelet number[9] |

| Fostamatinib | TAM RTK Inhibition | Cancer Cell Lines | IC50 < 1 µM[15] |

Note: Data is compiled from various studies and methodologies. Direct comparison requires careful consideration of the experimental conditions.

Experimental Protocols

The evaluation of compounds like this compound for their effect on mast cell degranulation typically involves in vitro cell-based assays. The most common is the β-hexosaminidase release assay, which quantifies a granular enzyme released upon degranulation.

This colorimetric or fluorometric assay measures the activity of β-hexosaminidase, an enzyme stored in and released from mast cell granules, as a proxy for degranulation.[3][16]

1. Cell Culture and Sensitization:

-

Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells are commonly used as a model for mast cells.[17] Alternatively, bone marrow-derived mast cells (BMMCs) can be used.[3]

-

Plating: Plate cells (e.g., 5 x 10^5 cells/well) in a multi-well plate and allow them to adhere overnight.[16]

-

Sensitization: Add anti-DNP IgE (e.g., 1 µg/mL) to the culture medium and incubate for 18-24 hours. This allows the IgE to bind to the FcεRI receptors on the cell surface.[18]

2. Compound Incubation and Stimulation:

-

Wash: Gently wash the sensitized cells twice with a Tyrode's buffer or similar physiological buffer to remove unbound IgE.[16][19]

-

Inhibitor Treatment: Add the Syk inhibitor (e.g., this compound) at various concentrations to the wells. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.[20]

-

Stimulation: To trigger degranulation, add the antigen (e.g., DNP-BSA, 2 µg/mL) to the wells.[18][20]

-

Controls:

-

Negative Control (Spontaneous Release): Cells treated with vehicle but no antigen.

-

Positive Control (Total Release): Cells lysed with a detergent like Triton X-100 to release total cellular β-hexosaminidase.[16]

-

3. Measurement of β-Hexosaminidase Activity:

-

Incubation: Incubate the plate at 37°C for 30-60 minutes to allow degranulation to occur.[16]

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.[19]

-

Enzyme Reaction: In a new plate, mix a sample of the supernatant with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).[16][19]

-

Incubation: Incubate at 37°C for 60-90 minutes. The β-hexosaminidase will cleave the pNAG substrate.

-

Stop Reaction: Add a stop solution (e.g., carbonate buffer) to terminate the reaction and develop the color.[19]

-

Quantification: Read the absorbance at 405 nm using a microplate reader.[16]

4. Data Analysis:

-

Calculate the percentage of degranulation for each condition using the following formula: % Degranulation = [(Sample Absorbance - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100[16]

-

Plot the % Degranulation against the inhibitor concentration to determine the IC50 value.

The inhibition of Spleen Tyrosine Kinase represents a potent and highly targeted approach to preventing mast cell degranulation. By intervening early in the FcεRI signaling cascade, Syk inhibitors can effectively block the release of a wide array of inflammatory mediators that drive allergic diseases. While specific data on this compound is limited in publicly accessible sources, its role as a potential mast cell stabilizer can be inferred and rigorously tested through established in vitro protocols such as the β-hexosaminidase release assay. The data from analogous Syk inhibitors demonstrate the therapeutic promise of this target, and the detailed methodologies provided herein offer a clear path for the preclinical evaluation of novel compounds in this class.

References

- 1. Mast cell degranulation breaks peripheral tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation/Inhibition of mast cells by supra-optimal antigen concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mast cell degranulation by a hemolytic lipid toxin decreases GBS colonization and infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The tetraspanin CD63 is required for efficient IgE-mediated mast cell degranulation and anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FcεRI: A Master Regulator of Mast Cell Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FcεRI: A Master Regulator of Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of weak-affinity epitope-IgE interactions prevents mast cell degranulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biophysical and Mechanistic Insights into Novel Allosteric Inhibitor of Spleen Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of the effects of Syk and BTK inhibitors on GPVI-mediated platelet signaling and function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Regulation of FcϵRI Signaling in Mast Cells by G Protein-coupled Receptor Kinase 2 and Its RH Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. FcεRI-Mediated Mast Cell Migration: Signaling Pathways and Dependence on Cytosolic Free Ca2+ Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. An optimized method for IgE-mediated degranulation of human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]

- 20. Different activation signals induce distinct mast cell degranulation strategies - PMC [pmc.ncbi.nlm.nih.gov]

BMS-363131: A Technical Guide to its Structure and Function as a Potent Tryptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-363131 is a potent and highly selective small molecule inhibitor of human β-tryptase, a serine protease predominantly released by mast cells during allergic and inflammatory responses. This document provides a comprehensive overview of the chemical structure, mechanism of action, and functional implications of this compound. It includes available quantitative data, detailed experimental methodologies for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the chemical formula C₂₈H₄₀N₆O₅ and a molecular weight of 540.66 g/mol .[1] Its structure is characterized by an azetidinone scaffold, which plays a crucial role in its inhibitory activity.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₀N₆O₅ | [1] |

| Molecular Weight | 540.66 g/mol | [1] |

| CAS Number | 384829-65-6 | |

| SMILES | C[C@H]1--INVALID-LINK--C[C@@H]4CCCN(C4)C(=N)N |

Mechanism of Action and Function

This compound functions as a potent and selective inhibitor of human β-tryptase. Tryptase is a tetrameric serine protease stored in the granules of mast cells and is released upon degranulation in response to allergic and inflammatory stimuli.

The inhibitory mechanism of this compound is attributed to its unique chemical structure. The azetidinone scaffold, incorporating a guanidine group at the C-3 side chain, facilitates high-affinity binding to the S4+ pocket of the β-tryptase active site.[2] This selective interaction blocks the catalytic activity of tryptase, thereby preventing it from cleaving its downstream substrates.

By inhibiting tryptase, this compound can modulate the inflammatory cascade. Tryptase is known to activate Protease-Activated Receptor 2 (PAR-2), which is expressed on various cell types, including epithelial cells, endothelial cells, and neurons. Activation of PAR-2 by tryptase can lead to the release of pro-inflammatory cytokines and chemokines, increased vascular permeability, and smooth muscle contraction, all of which are hallmarks of allergic reactions. Therefore, by blocking tryptase activity, this compound can potentially mitigate these inflammatory responses.

Quantitative Data

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC₅₀) against human β-tryptase.

| Parameter | Value | Target Enzyme | Reference |

| IC₅₀ | < 1.7 nM | Human β-Tryptase | [2] |

Signaling Pathway

The following diagram illustrates the signaling pathway of mast cell activation, tryptase release, and the inhibitory action of this compound.

Caption: Mast cell activation by an allergen leads to the release of tryptase, which activates PAR-2 on target cells, resulting in inflammation. This compound inhibits tryptase, blocking this pathway.

Experimental Protocols

The following are detailed methodologies for key experiments that are typically used to characterize tryptase inhibitors like this compound.

In Vitro Tryptase Inhibition Assay (Fluorogenic Substrate)

This assay determines the inhibitory potency of a compound against purified human β-tryptase.

Workflow Diagram:

Caption: Workflow for determining the in vitro inhibitory activity of this compound against human β-tryptase.

Methodology:

-

Reagent Preparation:

-

Recombinant human β-tryptase is diluted to a final concentration of 1-5 ng/mL in an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20).

-

This compound is serially diluted in DMSO and then further diluted in the assay buffer to achieve a range of final concentrations (e.g., 0.01 nM to 1 µM).

-

A fluorogenic tryptase substrate (e.g., Boc-Phe-Ser-Arg-AMC) is prepared in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, 50 µL of the diluted human β-tryptase is added to each well.

-

25 µL of the serially diluted this compound or vehicle (DMSO in assay buffer) is added to the respective wells.

-

The plate is incubated at 37°C for 15-30 minutes to allow for inhibitor binding.

-

The enzymatic reaction is initiated by adding 25 µL of the fluorogenic substrate to each well.

-

-

Data Acquisition and Analysis:

-

The fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm for AMC-based substrates) is measured kinetically over 30-60 minutes at 37°C using a fluorescence plate reader.

-

The initial reaction velocities (V₀) are calculated from the linear portion of the fluorescence versus time curves.

-

The percent inhibition at each concentration of this compound is calculated relative to the vehicle control.

-

The IC₅₀ value is determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.

-

Mast Cell Degranulation Assay (HMC-1 Cell Line)

This cell-based assay assesses the ability of a compound to inhibit the release of tryptase from activated human mast cells.

Methodology:

-

Cell Culture and Plating:

-

Human Mast Cell line 1 (HMC-1) cells are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells per well and incubated overnight.

-

-

Compound Treatment and Mast Cell Activation:

-

The culture medium is replaced with a buffered salt solution (e.g., Tyrode's buffer).

-

Cells are pre-incubated with various concentrations of this compound or vehicle for 30-60 minutes at 37°C.

-

Mast cell degranulation is induced by adding a calcium ionophore (e.g., A23187, final concentration 1-5 µM) or another secretagogue (e.g., compound 48/80). A negative control group receives only the vehicle.

-

The plate is incubated for 30-60 minutes at 37°C.

-

-

Tryptase Activity Measurement:

-

The plate is centrifuged to pellet the cells.

-

The supernatant, containing the released tryptase, is carefully transferred to a new 96-well plate.

-

The tryptase activity in the supernatant is measured using a chromogenic or fluorogenic substrate as described in the in vitro inhibition assay.

-

To determine the total cellular tryptase, the cell pellet is lysed with a detergent (e.g., 0.5% Triton X-100), and the tryptase activity in the lysate is measured.

-

-

Data Analysis:

-

The percentage of tryptase release is calculated as (Tryptase activity in supernatant) / (Tryptase activity in supernatant + Tryptase activity in cell lysate) x 100.

-

The inhibitory effect of this compound on tryptase release is determined by comparing the percentage of release in the presence of the compound to that of the activated vehicle control.

-

Conclusion

This compound is a highly potent and selective inhibitor of human β-tryptase. Its mechanism of action, involving the targeted inhibition of this key mast cell mediator, suggests its potential as a therapeutic agent for allergic and inflammatory diseases. The experimental protocols detailed herein provide a framework for the further investigation and characterization of this and similar compounds. Further studies to elucidate its detailed kinetic parameters and a broader selectivity profile would provide a more complete understanding of its pharmacological properties.

References

- 1. Mast cell tryptase induces microglia activation via protease-activated receptor 2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mast cell tryptase and proteinase-activated receptor 2 induce hyperexcitability of guinea-pig submucosal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|CAS 384829-65-6 |DC Chemicals [dcchemicals.com]

Target Validation of BMS-363131 in Inflammatory Diseases: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-363131 is a potent and selective inhibitor of human β-tryptase, a serine protease predominantly released by mast cells. Tryptase has been implicated as a key mediator in the pathophysiology of various inflammatory and allergic diseases, including asthma and allergic rhinitis. This technical guide provides an in-depth overview of the target validation for this compound, focusing on its mechanism of action, preclinical evidence, and the experimental methodologies used to establish its therapeutic potential in inflammatory conditions.

Introduction: The Role of Tryptase in Inflammatory Diseases

Mast cells are critical effector cells in the inflammatory cascade. Upon activation, they release a host of pre-formed and newly synthesized mediators, including histamine, cytokines, and proteases. The most abundant of these proteases is β-tryptase, a tetrameric serine protease that is specifically localized to the secretory granules of mast cells. Elevated levels of tryptase are observed in the airways of asthmatics and are associated with the severity of the inflammatory response.

Tryptase exerts its pro-inflammatory effects through the activation of Protease-Activated Receptor-2 (PAR-2), a G-protein coupled receptor expressed on a variety of cell types, including epithelial cells, endothelial cells, and neurons. Activation of PAR-2 by tryptase initiates a signaling cascade that contributes to key features of inflammatory diseases.

Tryptase-Mediated Inflammatory Signaling Pathway

The binding of tryptase to PAR-2 leads to the activation of downstream signaling pathways, primarily involving Mitogen-Activated Protein Kinases (MAPK) and the transcription factor Nuclear Factor-kappa B (NF-κB). This cascade results in the production and release of pro-inflammatory cytokines and chemokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), which further amplify the inflammatory response by recruiting and activating other immune cells.

This compound: A Potent and Selective Tryptase Inhibitor

This compound was developed by Bristol Myers Squibb as a highly potent and selective small molecule inhibitor of human β-tryptase.[1] Its mechanism of action is centered on the direct inhibition of the enzymatic activity of tryptase, thereby preventing the downstream signaling events that lead to inflammation.

In Vitro Potency and Selectivity

The inhibitory activity of this compound against human β-tryptase was determined using enzymatic assays. While the specific primary data for this compound is not publicly available, it is reported to have a high potency, with an IC₅₀ value of less than 1.7 nM.[1] To be a viable therapeutic candidate, high selectivity for the target enzyme over other related proteases is crucial to minimize off-target effects. This compound has been described as having high selectivity for tryptase over other serine proteases, including trypsin.[1]

Table 1: In Vitro Potency of this compound

| Target Enzyme | Inhibitory Concentration (IC₅₀) |

| Human β-Tryptase | < 1.7 nM |

Note: Specific quantitative data for selectivity against other serine proteases is not publicly available.

Experimental Protocols for Target Validation

The validation of β-tryptase as a therapeutic target for inflammatory diseases and the characterization of this compound would involve a series of in vitro and in vivo experiments. Below are detailed, representative protocols for the key experiments typically employed in such a drug discovery program.

In Vitro Tryptase Inhibition Assay

This assay is fundamental to determining the potency of an inhibitor against the target enzyme.

Objective: To quantify the concentration-dependent inhibition of human β-tryptase by this compound.

Materials:

-

Recombinant human β-tryptase

-

Fluorogenic tryptase substrate (e.g., Boc-Phe-Ser-Arg-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20)

-

This compound

-

96-well microplates

-

Fluorometric plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the diluted this compound solutions.

-

Add a fixed concentration of recombinant human β-tryptase to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC).

-

Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence curves.

-

Plot the percentage of tryptase inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Serine Protease Selectivity Profiling

Objective: To assess the selectivity of this compound for β-tryptase against a panel of other relevant serine proteases.

Procedure: This is typically performed by conducting similar enzymatic inhibition assays as described in section 3.1 for a panel of serine proteases, such as:

-

Trypsin

-

Chymotrypsin

-

Thrombin

-

Elastase

-

Kallikrein

The IC₅₀ values for each of these proteases are determined and compared to the IC₅₀ for β-tryptase to establish the selectivity profile.

In Vivo Models of Allergic Airway Inflammation

Animal models are essential for evaluating the in vivo efficacy of a drug candidate in a disease-relevant context. A common model for asthma and allergic inflammation is the ovalbumin (OVA)-induced allergic airway inflammation model in mice.

Objective: To evaluate the ability of this compound to attenuate the key features of allergic airway inflammation in a murine model.

Experimental Workflow:

Key Endpoints for Analysis:

-

Bronchoalveolar Lavage Fluid (BALF) Analysis:

-

Differential cell counts to quantify the influx of inflammatory cells, particularly eosinophils.

-

Measurement of pro-inflammatory cytokine levels (e.g., IL-4, IL-5, IL-13) by ELISA.

-

-

Lung Histology:

-

Staining of lung tissue sections (e.g., with Hematoxylin and Eosin) to assess peribronchial and perivascular inflammation.

-

Periodic acid-Schiff (PAS) staining to visualize and quantify mucus production and goblet cell hyperplasia.

-

-

Airway Hyperresponsiveness (AHR):

-

Measurement of airway resistance in response to a bronchoconstrictor (e.g., methacholine) using plethysmography.

-

Conclusion

The validation of β-tryptase as a therapeutic target in inflammatory diseases is supported by its specific localization in mast cells and its role in initiating pro-inflammatory signaling cascades. This compound has been identified as a potent and selective inhibitor of this key enzyme. The experimental framework outlined in this guide provides a robust approach for the preclinical characterization of tryptase inhibitors. While specific preclinical data for this compound is not extensively published, the available information strongly suggests that the inhibition of tryptase is a promising strategy for the treatment of inflammatory conditions such as asthma. Further clinical investigation would be necessary to fully elucidate the therapeutic potential of this compound.

References

Preclinical Profile of BMS-363131: A Potent and Selective Tryptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the preclinical studies of BMS-363131 is limited, suggesting its development may have been discontinued at an early stage. This guide provides a comprehensive overview based on the available data and supplemented with general knowledge of preclinical research on selective tryptase inhibitors of the same era and class.

Core Compound Profile

This compound is a potent and highly selective inhibitor of human β-tryptase, a serine protease released from mast cells.[1] It belongs to the azetidinone class of compounds. Tryptase has been identified as a therapeutic target for inflammatory and allergic conditions, including asthma, due to its role in mediating inflammatory responses.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Source |

| IC50 (human β-tryptase) | < 1.7 nM | [1] |

Mechanism of Action

This compound's mechanism of action is centered on the specific inhibition of tryptase. Tryptase is a tetrameric enzyme with four active sites. The selectivity of azetidinone-based inhibitors is often attributed to their ability to form a stable covalent bond with the catalytic serine residue within the enzyme's active site. While the precise binding mode of this compound is not detailed in the available literature, related compounds from Bristol-Myers Squibb's tryptase inhibitor program have demonstrated high selectivity over other serine proteases, such as trypsin. This selectivity is a critical attribute for minimizing off-target effects.

Below is a generalized signaling pathway illustrating the role of tryptase in the inflammatory cascade, which would be the target of inhibition by this compound.

Preclinical Pharmacokinetics and Efficacy (General Overview)

Specific in vivo data for this compound is not publicly available. However, preclinical development of a tryptase inhibitor would typically involve the following assessments:

Pharmacokinetics

Pharmacokinetic studies in animal models (e.g., rodents and non-rodents) are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Key parameters that would have been evaluated are presented in the table below, with hypothetical data for illustrative purposes.

Table 2: Representative Pharmacokinetic Parameters for an Oral Tryptase Inhibitor

| Parameter | Mouse | Rat | Dog |

| Bioavailability (F%) | High (>80%) | Moderate (40-60%) | Low (<30%) |

| Tmax (h) | 0.5 - 1.0 | 1.0 - 2.0 | 2.0 - 4.0 |

| Cmax (ng/mL) | Dose-dependent | Dose-dependent | Dose-dependent |

| Half-life (t1/2, h) | 2 - 4 | 4 - 6 | 6 - 8 |

| Clearance (mL/min/kg) | Moderate | Low | Low |

In Vivo Efficacy Models

Efficacy in relevant animal models of allergic inflammation and asthma would be a crucial step. A common model is the sheep model of allergic asthma, where the effects on early and late-phase bronchoconstriction following an allergen challenge are measured.

Experimental Protocols (Generalized)

Detailed experimental protocols for this compound are not published. The following are generalized protocols representative of those used for preclinical evaluation of tryptase inhibitors.

In Vitro Tryptase Inhibition Assay

Objective: To determine the in vitro potency of the test compound against purified human tryptase.

Methodology:

-

Purified human recombinant β-tryptase is pre-incubated with varying concentrations of the test compound in a suitable buffer (e.g., Tris-HCl with heparin).

-

The enzymatic reaction is initiated by the addition of a chromogenic or fluorogenic tryptase substrate (e.g., Nα-Benzoyl-DL-arginine p-nitroanilide hydrochloride).

-

The rate of substrate cleavage is monitored spectrophotometrically or fluorometrically over time.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of the test compound following intravenous and oral administration.

Methodology:

-

Male Sprague-Dawley rats are fasted overnight.

-

The test compound is administered as a single intravenous bolus via the tail vein or orally by gavage.

-

Serial blood samples are collected from the jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Plasma concentrations of the test compound are determined using a validated LC-MS/MS method.

-

Pharmacokinetic parameters are calculated using non-compartmental analysis.

The workflow for a typical preclinical evaluation of a tryptase inhibitor is depicted below.

References

BMS-363131: A Potent and Selective Inhibitor of Human β-Tryptase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptases are serine proteases predominantly found in the secretory granules of mast cells and are crucial mediators in allergic and inflammatory responses.[1] Upon mast cell activation, tryptases are released and contribute to the pathophysiology of various conditions, including asthma and anaphylaxis, through mechanisms like tissue remodeling and inflammation modulation.[2][3] Humans have several tryptase isoforms, with α- and β-tryptase being the most abundant and clinically relevant.[4][5] While α-tryptase is largely secreted as an inactive monomer, β-tryptase is released as a mature, enzymatically active tetramer upon degranulation.[4] The distinct roles and substrate specificities of each isoform are areas of ongoing research.[6][7]

BMS-363131 has emerged as a potent and highly selective inhibitor of human β-tryptase, a key player in mast cell-mediated inflammatory diseases.[8][9] This technical guide provides a comprehensive overview of the available data on this compound, its effects on tryptase, relevant experimental protocols, and the associated signaling pathways.

Quantitative Data on this compound Inhibition of Tryptase Isoforms

| Compound | Tryptase Isoform | Inhibition Metric | Value (nM) | Selectivity |

| This compound | Human β-Tryptase | IC50 | < 1.7 | High selectivity over other serine proteases, including trypsin.[8][10] |

Note: The selectivity of this compound is attributed to its chemical structure, which allows for strong binding to the unique S4+ pocket of β-tryptase.[8] Further research is required to fully characterize the inhibitory profile of this compound across all human tryptase isoforms.

Experimental Protocols

While specific, detailed protocols for the evaluation of this compound are proprietary, a general methodology for assessing the inhibitory activity of a compound against tryptase can be outlined based on standard enzymatic assays.

In Vitro Tryptase Inhibition Assay (Colorimetric)

This protocol describes a representative method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific tryptase isoform.

1. Materials and Reagents:

-

Recombinant human tryptase (specific isoform, e.g., β-tryptase)

-

Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

Chromogenic tryptase substrate (e.g., N-p-Tosyl-Gly-Pro-Lys p-nitroanilide)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 0.05% Tween-20)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate.

2. Experimental Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. Include a vehicle control (solvent only).

-

Enzyme Preparation: Dilute the tryptase enzyme to a working concentration in the assay buffer. The final concentration should be determined based on preliminary experiments to ensure a linear reaction rate.

-

Incubation: To each well of the 96-well microplate, add the following in order:

-

Assay Buffer

-

Test compound dilution or vehicle control

-

Tryptase enzyme solution

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the chromogenic substrate to each well to initiate the enzymatic reaction.

-

Data Acquisition: Immediately begin monitoring the change in absorbance over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the test compound.

-

Normalize the velocities to the vehicle control (representing 100% enzyme activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

-

Signaling Pathways and Experimental Workflows

Tryptase Signaling in Allergic Inflammation and Inhibition by this compound

Caption: Tryptase signaling and this compound inhibition.

Experimental Workflow for Tryptase Inhibitor Screening

Caption: Workflow for tryptase inhibitor discovery.

References

- 1. Identification and characterization of multiple forms of tryptase from human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An allosteric anti-tryptase antibody for the treatment of mast cell-mediated severe asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mast cell tryptase, a still enigmatic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent, small-molecule inhibitors of human mast cell tryptase. Antiasthmatic action of a dipeptide-based transition-state analogue containing a benzothiazole ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 6. Human mast cell tryptase isoforms: separation and examination of substrate-specificity differences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational modeling of mast cell tryptase family informs selective inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. This compound|CAS 384829-65-6 |DC Chemicals [dcchemicals.com]

- 10. carbamimidic acid suppliers USA [americanchemicalsuppliers.com]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of BMS-363131

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-363131, chemically known as (R)-4-(2-(5-fluoro-1H-indol-3-yl)ethylamino)-N-(2-(4-hydroxyphenyl)ethyl)benzenesulfonamide, is a potent and selective inhibitor of human tryptase. Tryptase is a serine protease released from mast cells and has been implicated in the pathophysiology of various allergic and inflammatory diseases, including asthma. The unique structure of this compound, featuring a fluorinated indole moiety, a benzenesulfonamide core, and a hydroxyphenyl ethylamine side chain, contributes to its high affinity and selectivity for its target.

This document provides a detailed protocol for the chemical synthesis and purification of this compound, intended for research and development purposes. The methodologies described are based on established principles of organic synthesis for related compound classes, such as benzenesulfonamides and indole derivatives.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is a multi-step process that involves the preparation of key intermediates followed by their coupling to form the final product. The overall synthetic strategy is outlined below.

Experimental Protocols

Step 1: Synthesis of N-(2-(4-hydroxyphenyl)ethyl)-4-nitrobenzenesulfonamide (Intermediate 1)

This step involves the reaction of a commercially available starting material, 4-nitrobenzenesulfonyl chloride, with tyramine.

Methodology:

-

Dissolve tyramine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine (TEA) or pyridine, to the solution to act as an acid scavenger.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of 4-nitrobenzenesulfonyl chloride in the same solvent to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-(5-Fluoro-1H-indol-3-yl)ethanamine (Intermediate 2)

The synthesis of this intermediate can be achieved from 5-fluoroindole through a variety of established methods for the introduction of an aminoethyl group at the 3-position of the indole ring. One common approach is the gramine synthesis followed by displacement with a cyanide source and subsequent reduction.

Methodology (Illustrative Example):

-

Perform a Mannich reaction on 5-fluoroindole with formaldehyde and dimethylamine to yield 5-fluoro-N,N-dimethyl-1H-indole-3-methanamine (gramine).

-

React the gramine intermediate with a cyanide source, such as potassium cyanide, to introduce the acetonitrile group at the 3-position.

-

Reduce the nitrile group to the corresponding primary amine using a suitable reducing agent like lithium aluminum hydride (LAH) in THF or catalytic hydrogenation.

-

Work-up the reaction mixture appropriately to isolate the desired 2-(5-fluoro-1H-indol-3-yl)ethanamine.

Step 3: Coupling of Intermediates and Final Reduction

This final stage involves the coupling of the two key intermediates followed by the reduction of the nitro group to an amine.

Methodology:

-

Couple Intermediate 1 and Intermediate 2 via a nucleophilic aromatic substitution or a reductive amination protocol. For reductive amination, the nitro group on Intermediate 1 would first be reduced to an aniline.

-

Alternatively, the nitro-containing Intermediate 1 can be directly reacted with Intermediate 2.

-

Following the coupling, the nitro group of the resulting sulfonamide is reduced to the corresponding amine. This can be achieved using various reducing agents, such as tin(II) chloride, iron powder in acidic medium, or catalytic hydrogenation.

-

After the reduction is complete, perform an aqueous work-up and extract the final product.

Purification Protocol

Purification of the final product, this compound, is crucial to obtain a high-purity compound suitable for biological assays and further studies. A combination of chromatographic and recrystallization techniques is typically employed.

Methodology:

-

Column Chromatography:

-

The crude product obtained from the final synthetic step is subjected to column chromatography on silica gel.

-

A suitable eluent system, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone), is used to separate the desired product from impurities. The polarity of the eluent can be gradually increased to facilitate the elution of the product.

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

-

Recrystallization:

-

The fractions containing the pure product from column chromatography are combined and the solvent is evaporated.

-

The resulting solid is then recrystallized from a suitable solvent or a mixture of solvents to further enhance its purity. Common solvent systems for recrystallization of benzenesulfonamide and indole derivatives include ethanol/water, ethyl acetate/hexane, or isopropanol.

-

The choice of solvent is critical and may require some optimization to achieve high recovery of pure crystals.

-

Data Presentation

The following tables summarize the expected inputs and outputs for the synthesis of this compound. Please note that the quantities and yields are illustrative and may vary depending on the specific reaction conditions and scale.

Table 1: Reagents and Solvents for Synthesis

| Step | Reagent/Solvent | Role |

| 1 | 4-Nitrobenzenesulfonyl chloride | Starting Material |

| 1 | Tyramine | Starting Material |

| 1 | Triethylamine | Base |

| 1 | Dichloromethane | Solvent |

| 2 | 5-Fluoroindole | Starting Material |

| 2 | Formaldehyde, Dimethylamine | Reagents for Gramine synthesis |

| 2 | Potassium Cyanide | Cyanide Source |

| 2 | Lithium Aluminum Hydride | Reducing Agent |

| 3 | Tin(II) Chloride or Fe/HCl | Reducing Agent |

| Purification | Silica Gel | Stationary Phase (Chromatography) |

| Purification | Hexane, Ethyl Acetate | Mobile Phase (Chromatography) |

| Purification | Ethanol, Water | Solvents for Recrystallization |

Table 2: Expected Yields and Purity

| Step/Process | Product | Expected Yield (%) | Purity (%) |

| 1 | Intermediate 1 | 70-85 | >95 (after chromatography) |

| 2 | Intermediate 2 | 50-70 (over several steps) | >95 (after purification) |

| 3 & Purification | This compound | 60-80 (for the final steps) | >98 (after chromatography and recrystallization) |

Logical Relationship of Synthetic Steps

The synthesis of this compound follows a convergent approach, where two key fragments are synthesized separately and then combined in the final steps. This strategy allows for efficient preparation and purification of the intermediates.

Conclusion

The synthesis and purification of this compound require a systematic multi-step approach involving the preparation of key sulfonamide and indole intermediates. Careful execution of the described protocols, including the purification steps of column chromatography and recrystallization, is essential for obtaining the final compound with high purity. The provided application notes and protocols serve as a comprehensive guide for researchers engaged in the synthesis of this and structurally related tryptase inhibitors.

Application Notes and Protocols: BMS-363131 In Vitro Tryptase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-363131 is a potent and highly selective inhibitor of human β-tryptase, a serine protease released from mast cells that plays a significant role in allergic inflammation and asthma.[1] This document provides detailed application notes and protocols for conducting an in vitro tryptase inhibition assay using this compound. The provided methodologies and data will enable researchers to effectively evaluate the inhibitory activity of this compound and similar molecules against tryptase.

Data Presentation

The inhibitory potency and selectivity of this compound against human tryptase are summarized in the table below. This data highlights the compound's high affinity for its target and its favorable selectivity profile against other related serine proteases.

| Compound | Target Enzyme | IC50 (nM) | Selectivity | Reference |

| This compound | Human Tryptase | < 2 | > 1,500-fold vs. other serine proteases | [2] |

Experimental Protocols

This section outlines a detailed protocol for a fluorometric in vitro tryptase inhibition assay. This protocol is a composite method based on established tryptase assay principles.

Materials and Reagents

-

Human Tryptase: Recombinant or purified human β-tryptase

-

Tryptase Inhibitor: this compound

-

Fluorogenic Substrate: N-tert-butoxycarbonyl-Gln-Ala-Arg-7-amino-4-methylcoumarin (Boc-QAR-AMC)

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, 100 µM EDTA, pH 7.4

-

Solvent for Inhibitor: Dimethyl sulfoxide (DMSO)

-

96-well black microplates: For fluorescence measurements

-

Microplate reader: With excitation and emission wavelengths of approximately 367 nm and 468 nm, respectively.

Experimental Procedure

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations for the inhibition curve.

-

Prepare a working solution of human tryptase in Assay Buffer. The final concentration in the assay will typically be in the range of 10 pM - 1 nM.[3]

-

Prepare a working solution of the fluorogenic substrate (Boc-QAR-AMC) in Assay Buffer. A typical final concentration is 200 µM.[3]

-

-

Assay Protocol:

-

Add a defined volume of the diluted this compound solutions or vehicle control (Assay Buffer with the same percentage of DMSO) to the wells of a 96-well black microplate.

-

Add the human tryptase solution to each well and incubate at room temperature for a pre-determined period (e.g., 3 hours) to allow the inhibitor to bind to the enzyme.[3]

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.

-

Immediately begin monitoring the increase in fluorescence using a microplate reader at an excitation wavelength of ~367 nm and an emission wavelength of ~468 nm.[3]

-

Record fluorescence readings at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 15 minutes).[3]

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Plot the percentage of tryptase inhibition versus the logarithm of the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable sigmoidal dose-response curve.

-

Visualizations

Tryptase Inhibition Assay Workflow

Caption: Workflow for the in vitro tryptase inhibition assay.

Tryptase Signaling Pathway

Caption: Tryptase activates the PAR-2 signaling pathway.

References

Application Notes and Protocols: Cell-Based Mast Cell Activation Assay with the Tryptase Inhibitor BMS-363131

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical effector cells in allergic and inflammatory responses.[1][2] Upon activation, typically through the aggregation of the high-affinity IgE receptor (FcεRI), mast cells undergo degranulation, releasing a host of pre-formed and newly synthesized inflammatory mediators, including histamine, proteases (like tryptase and chymase), cytokines, and lipid mediators.[1][2] Tryptase, a serine protease, is the most abundant protein component of mast cell secretory granules and serves as a key biomarker for mast cell activation.[2][3] Beyond its role as a marker, tryptase is an active biological mediator that can amplify the inflammatory response, in part by activating Protease-Activated Receptor-2 (PAR-2) on various cell types, including neighboring mast cells, which can lead to further degranulation.[1][3][4]

This autocrine/paracrine amplification loop presents a therapeutic target for mitigating mast cell-driven pathologies. Tryptase inhibitors, by blocking the enzymatic activity of released tryptase, can disrupt this amplification and thereby reduce the overall mast cell degranulation response.[1][5][6]

BMS-363131 is a potent and selective inhibitor of human β-tryptase.[7] This document provides detailed protocols for a cell-based mast cell activation assay to evaluate the potential of this compound and other tryptase inhibitors to modulate mast cell degranulation. The assay utilizes a common mast cell model, the rat basophilic leukemia (RBL-2H3) cell line, and measures the release of the granular enzyme β-hexosaminidase as a surrogate for degranulation.

Signaling Pathways and Experimental Workflow

Mast Cell Activation Signaling Pathway

The binding of a multivalent antigen to IgE antibodies bound to FcεRI receptors on the mast cell surface initiates a complex signaling cascade. This leads to the activation of protein tyrosine kinases, including LYN and SYK, which in turn activate downstream pathways involving PLCγ and PI3K. These pathways culminate in an increase in intracellular calcium and the activation of protein kinase C (PKC), triggering the degranulation process. Released tryptase can further amplify this response by activating PAR-2 receptors.

Caption: Mast cell activation via FcεRI and the amplifying role of tryptase.

Experimental Workflow for Mast Cell Activation Assay

The workflow begins with seeding and sensitizing RBL-2H3 cells with anti-DNP IgE. The cells are then pre-incubated with the tryptase inhibitor this compound before being challenged with the antigen (DNP-HSA) to induce degranulation. The extent of degranulation is quantified by measuring the activity of released β-hexosaminidase in the supernatant.

Caption: Workflow for assessing this compound's effect on mast cell degranulation.

Experimental Protocols

Materials and Reagents

-

RBL-2H3 cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Mouse anti-DNP IgE antibody

-

DNP-HSA (Dinitrophenyl-Human Serum Albumin)

-

This compound

-

Tyrode's Buffer (or similar physiological buffer)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

-

Triton X-100

-

Citrate buffer (pH 4.5)

-

Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)

-

96-well cell culture plates

-

96-well assay plates (flat-bottom)

-

Plate reader capable of measuring absorbance at 405 nm

Protocol 1: RBL-2H3 Cell Culture and Sensitization

-

Cell Culture: Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Seed RBL-2H3 cells into a 96-well plate at a density of 2 x 10^5 cells/mL (100 µL/well) and allow them to adhere overnight.

-

Sensitization: The following day, add mouse anti-DNP IgE to the culture medium to a final concentration of 0.5 µg/mL.

-

Incubation: Incubate the cells with the IgE antibody for 18-24 hours to allow for sensitization.

Protocol 2: Mast Cell Degranulation Assay with this compound

-

Washing: Gently wash the sensitized cells twice with 150 µL of warm Tyrode's Buffer to remove unbound IgE.

-

Pre-incubation with Inhibitor: Add 90 µL of Tyrode's Buffer containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) to the appropriate wells. Incubate for 30 minutes at 37°C.

-

Controls:

-

Spontaneous Release: Wells with cells and buffer only (no antigen).

-

Maximum Release: Wells with cells that will be lysed with Triton X-100.

-

Positive Control: Wells with cells and vehicle, to be stimulated with antigen.

-

-

Antigen Challenge: Add 10 µL of DNP-HSA (final concentration of 100 ng/mL) to all wells except the spontaneous release and maximum release controls.

-

Incubation: Incubate the plate for 1 hour at 37°C to induce degranulation.

-

Supernatant Collection: After incubation, place the plate on ice to stop the reaction. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well assay plate.

-

Cell Lysis for Maximum Release: To the maximum release wells, add 50 µL of 1% Triton X-100 in Tyrode's Buffer to lyse the cells and release their total granular content.

Protocol 3: β-Hexosaminidase Activity Measurement

-

Substrate Addition: Add 50 µL of pNAG substrate solution (1 mM in citrate buffer, pH 4.5) to each well of the assay plate containing the supernatants and the lysate from the maximum release control.

-

Incubation: Incubate the assay plate at 37°C for 1-2 hours.

-

Stop Reaction: Stop the enzymatic reaction by adding 150 µL of stop solution to each well.

-

Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.

-

Calculation:

-

Calculate the percentage of β-hexosaminidase release for each condition using the formula: % Release = [(OD_Sample - OD_Spontaneous) / (OD_Maximum - OD_Spontaneous)] x 100

-

Calculate the percentage of inhibition for each this compound concentration: % Inhibition = [1 - (% Release_Inhibitor / % Release_PositiveControl)] x 100

-

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison. The primary endpoint is the inhibition of mast cell degranulation, which can be expressed as a percentage or as an IC50 value (the concentration of inhibitor that causes 50% inhibition of the degranulation response).

Table 1: Biochemical Potency of this compound

| Compound | Target | Assay Type | IC50 |

| This compound | Human β-Tryptase | Enzymatic Assay | < 1.7 nM[7] |

Table 2: Representative Inhibition of IgE-Mediated Mast Cell Degranulation by Tryptase Inhibitors

Note: Data for this compound in a degranulation assay is not currently published. The following data from other tryptase inhibitors illustrates the expected effect.

| Tryptase Inhibitor | Mast Cell Source | Activation Stimulus | Max. Inhibition of Histamine Release (%) | Concentration for Max. Inhibition | Reference |

| Leupeptin | Human Colon | anti-IgE | ~48% | 200 µmol/mL | [1] |

| Benzamidine | Human Tonsil/Skin | anti-IgE | Data indicates dose-dependent inhibition | Not Specified | [1] |

| APC366 | Human Tonsil/Skin | anti-IgE | up to 90% | 100 µM | [1] |

Conclusion

The provided protocols describe a robust cell-based assay for evaluating the inhibitory effect of the tryptase inhibitor this compound on mast cell degranulation. Based on the known mechanism of tryptase in amplifying mast cell activation, it is hypothesized that this compound will inhibit β-hexosaminidase release in a dose-dependent manner. This assay is a valuable tool for researchers in immunology and drug development to characterize the cellular activity of tryptase inhibitors and to screen for novel compounds that stabilize mast cell function.

References

- 1. Modulation of histamine release from human colon mast cells by protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. APC 366 | CAS:158921-85-8 | tryptase inhibitor,selective and competitive | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of human mast cell tryptase by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. rndsystems.com [rndsystems.com]

- 7. pubcompare.ai [pubcompare.ai]

Application Notes and Protocols: Investigating BMS-363131 in a Preclinical Sheep Model of Allergic Asthma

For Researchers, Scientists, and Drug Development Professionals

Introduction